molecular formula C15H26N2O4 B13516935 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid

Cat. No.: B13516935
M. Wt: 298.38 g/mol
InChI Key: DKIYPUPZWUVLGR-UHFFFAOYSA-N
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Description

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a cyclopentane carboxylic acid moiety

Preparation Methods

The synthesis of 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to the piperazine ring using tert-butyl chloroformate under basic conditions.

    Attachment of the cyclopentane carboxylic acid moiety: The final step involves the coupling of the cyclopentane carboxylic acid moiety to the piperazine ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of 1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tert-butoxycarbonyl group can influence the compound’s stability and solubility, affecting its bioavailability and pharmacokinetics. The cyclopentane carboxylic acid moiety can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)16-8-10-17(11-9-16)15(12(18)19)6-4-5-7-15/h4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIYPUPZWUVLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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